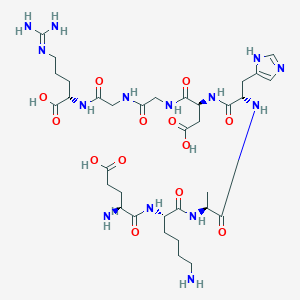

C-telopeptide

描述

属性

分子式 |

C34H56N14O13 |

|---|---|

分子量 |

868.9 g/mol |

IUPAC 名称 |

(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[2-[[2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C34H56N14O13/c1-17(44-31(58)20(5-2-3-9-35)46-29(56)19(36)7-8-26(51)52)28(55)47-22(11-18-13-39-16-43-18)32(59)48-23(12-27(53)54)30(57)42-14-24(49)41-15-25(50)45-21(33(60)61)6-4-10-40-34(37)38/h13,16-17,19-23H,2-12,14-15,35-36H2,1H3,(H,39,43)(H,41,49)(H,42,57)(H,44,58)(H,45,50)(H,46,56)(H,47,55)(H,48,59)(H,51,52)(H,53,54)(H,60,61)(H4,37,38,40)/t17-,19-,20-,21-,22-,23-/m0/s1 |

InChI 键 |

LOJFGJZQOKTUBR-XAQOOIOESA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N |

规范 SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |

序列 |

EKAHDGGR |

同义词 |

C-telopeptide C-terminal cross-linking telopeptide, collagen type I C-terminal telopeptide of type I collagen C-terminal type I collagen telopeptide collagen type I trimeric cross-linked peptide COOH-terminal telopeptide of type I collagen CTCLP CTx telopeptide i-ICTP ICTP peptide N-telopeptide N-terminal type I collagen telopeptide NTx telopeptide pyridinoline cross-linked carboxy-terminal telopeptide, collagen type I serum carboxyterminal telopeptide type I collagen trimeric cross-linked peptide collagen type I |

产品来源 |

United States |

Foundational & Exploratory

The Role of C-Telopeptide in Bone Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of C-terminal telopeptide of type I collagen (CTX) in the intricate process of bone remodeling. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in the development of therapeutics for bone-related disorders. This document delves into the molecular mechanisms of CTX generation, its utility as a biomarker, and the methodologies for its quantification, supported by quantitative data from clinical studies and detailed experimental protocols.

Introduction to Bone Remodeling and C-Telopeptide

Bone remodeling is a continuous physiological process involving the removal of old or damaged bone by osteoclasts (bone resorption) and the subsequent formation of new bone by osteoblasts (bone formation). This delicate balance is crucial for maintaining bone mass, structural integrity, and mineral homeostasis. An imbalance in this process, particularly an increase in bone resorption relative to formation, is a hallmark of metabolic bone diseases such as osteoporosis.

Type I collagen is the most abundant protein in the bone matrix, providing its structural framework.[1] During bone resorption, osteoclasts attach to the bone surface and secrete acid and proteolytic enzymes, including cathepsin K, which degrades the type I collagen fibrils.[2][3] This enzymatic cleavage releases specific fragments into the circulation, including the C-terminal telopeptide (CTX).[1] Consequently, the concentration of CTX in the blood and urine serves as a specific and sensitive biomarker of bone resorption.[4]

The Molecular Pathway of this compound Generation

The release of CTX is a direct consequence of osteoclast activity. The differentiation and activation of osteoclasts are primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.

2.1. RANKL Signaling and Osteoclast Activation

Osteoblasts and other cells produce RANKL, a key cytokine that binds to its receptor, RANK, on the surface of osteoclast precursor cells. This binding event initiates a cascade of intracellular signaling events, recruiting adaptor proteins such as TNF receptor-associated factor 6 (TRAF6). The activation of TRAF6 leads to the downstream activation of several key signaling pathways, including:

-

Nuclear Factor-κB (NF-κB): Essential for osteoclast differentiation and survival.

-

Mitogen-Activated Protein Kinases (MAPKs): Including JNK and p38, which are involved in osteoclastogenesis.

-

Src/PI3K/Akt pathway: Crucial for osteoclast survival and function.

These pathways converge to activate transcription factors, most notably the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), the master regulator of osteoclast differentiation. The activation of NFATc1 drives the expression of genes essential for osteoclast function, including cathepsin K.

2.2. The Role of Cathepsin K in Collagen Degradation

Once differentiated and activated, osteoclasts form a sealed resorption lacuna on the bone surface. They pump protons into this compartment, creating an acidic microenvironment that demineralizes the bone matrix, exposing the organic components, primarily type I collagen. Cathepsin K, a potent cysteine protease, is then secreted into the resorption lacuna. It specifically cleaves the telopeptide regions of type I collagen, releasing N-terminal telopeptides (NTX) and C-terminal telopeptides (CTX) into the bloodstream.

Below is a diagram illustrating the signaling pathway leading to CTX release.

This compound as a Clinical Biomarker

Serum and urine levels of CTX are widely used as sensitive and specific biomarkers of bone resorption. Elevated CTX levels are indicative of increased osteoclast activity and are associated with various pathological conditions characterized by accelerated bone loss.

3.1. Clinical Applications:

-

Osteoporosis Diagnosis and Risk Assessment: Elevated CTX levels are associated with low bone mineral density (BMD) and an increased risk of osteoporotic fractures.

-

Monitoring Treatment Efficacy: CTX is a valuable tool for monitoring the response to anti-resorptive therapies, such as bisphosphonates and denosumab. A significant reduction in CTX levels after initiating treatment indicates a positive therapeutic response.

-

Drug Development: In clinical trials for new osteoporosis drugs, changes in CTX levels serve as an early indicator of a drug's efficacy in inhibiting bone resorption.

3.2. Quantitative Data from Clinical Trials

The following tables summarize the effects of various anti-resorptive therapies on serum CTX levels in postmenopausal women with osteoporosis.

Table 1: Effect of Bisphosphonates on Serum CTX Levels

| Drug | Study | Baseline Serum CTX (mean ± SD or median) | Post-treatment Serum CTX (mean ± SD or median) | % Reduction | Time Point |

| Alendronate | Greenspan et al. (2000) | N/A | N/A | 43.5 ± 67.0% | 6 months |

| Alendronate | Chailurkit et al. (2001) | N/A | N/A | 84.7% | 6 months |

| Ibandronate | Sritara et al. (2014) | 614.5 pg/mL (median) | 84.0 pg/mL (median) | 86.9% | 1 week |

| Ibandronate | Cefalu (2008) | N/A | N/A | 70.2% (median) | 3 days |

| Risedronate | Eastell et al. (2003) | N/A | N/A | 60% (median, urinary CTX) | 3-6 months |

| Zoledronic Acid | Gnant et al. (2011) | N/A | N/A | 50% (median) | 1 year |

| Zoledronic Acid | Reid et al. (2021) | N/A | N/A | 57.6% | 1 year |

Table 2: Effect of Denosumab on Serum CTX Levels

| Study | Baseline Serum CTX (median) | Post-treatment Serum CTX (median) | % Reduction | Time Point |

| McClung et al. (2007) | N/A | N/A | 89.3% | 1 month |

| Bone et al. (2011) | N/A | N/A | >85% (maintained below premenopausal range) | 1 month |

| Miller et al. (2012) | N/A | N/A | 89% | 1 month |

Experimental Protocols for this compound Measurement

The accurate quantification of CTX is paramount for its clinical and research applications. Enzyme-Linked Immunosorbent Assay (ELISA) and Electrochemiluminescence Immunoassay (ECLIA) are the most commonly used methods.

4.1. Pre-analytical Considerations

Several pre-analytical factors can influence CTX levels and must be carefully controlled to ensure accurate results.

-

Sample Type: Serum or EDTA plasma. EDTA plasma is often preferred for its greater sample stability.

-

Fasting State: Samples should be collected in the morning after an overnight fast, as food intake can affect CTX levels.

-

Circadian Rhythm: CTX levels exhibit a diurnal variation, with peak levels in the early morning. Consistent timing of sample collection is crucial for longitudinal monitoring.

-

Sample Handling: Blood samples should be centrifuged within 2 hours of collection. Serum or plasma should be separated and can be stored refrigerated for up to 72 hours or frozen at -20°C or -80°C for long-term storage.

The following diagram illustrates a typical workflow for CTX measurement.

4.2. Detailed Methodology: Serum CTX ELISA

This protocol is a generalized representation of a competitive ELISA for serum CTX. Specific details may vary between commercial kits.

-

Reagent Preparation:

-

Prepare wash buffer by diluting a concentrated stock solution with distilled water.

-

Reconstitute lyophilized standards to create a standard curve.

-

Prepare biotinylated CTX antigen and horseradish peroxidase (HRP)-conjugated streptavidin solutions.

-

-

Assay Procedure:

-

Add standards, controls, and patient samples to the wells of a microplate pre-coated with a capture antibody specific for CTX.

-

Add biotinylated CTX antigen to each well. During incubation, the biotinylated antigen will compete with the endogenous CTX in the sample for binding to the capture antibody.

-

Wash the plate to remove unbound components.

-

Add HRP-conjugated streptavidin to each well, which will bind to the captured biotinylated antigen.

-

Wash the plate again to remove unbound HRP-streptavidin.

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change, which is inversely proportional to the amount of CTX in the sample.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of CTX in the patient samples by interpolating their absorbance values on the standard curve.

-

4.3. Detailed Methodology: Serum CTX ECLIA

ECLIA offers high sensitivity and a wide dynamic range for CTX measurement.

-

Principle: This is a sandwich immunoassay. Patient sample, a biotinylated monoclonal anti-CTX antibody, and a ruthenium-labeled monoclonal anti-CTX antibody form a sandwich complex. Streptavidin-coated microparticles capture this complex. Application of a voltage to the microparticles induces a chemiluminescent emission from the ruthenium, which is measured.

-

Assay Procedure (Automated):

-

Patient samples, calibrators, and controls are loaded onto an automated analyzer.

-

The analyzer pipettes the sample and reagents (biotinylated antibody, ruthenium-labeled antibody, and streptavidin-coated microparticles) into a reaction cell.

-

The mixture is incubated to allow the formation of the sandwich complex and its binding to the microparticles.

-

The microparticles are magnetically captured on the surface of an electrode, and unbound substances are washed away.

-

A voltage is applied to the electrode, and the resulting chemiluminescent signal is measured by a photomultiplier tube.

-

-

Data Analysis:

-

The analyzer's software automatically calculates the CTX concentration in the samples based on a calibration curve generated from the calibrators.

-

Logical Relationships and Clinical Interpretation

The measurement of CTX provides a direct window into the rate of bone resorption. The following diagram illustrates the logical relationships between bone remodeling, CTX levels, and clinical outcomes.

Conclusion

This compound is an indispensable biomarker in the field of bone metabolism. Its direct correlation with osteoclast activity provides a dynamic and sensitive measure of bone resorption. For researchers and drug development professionals, understanding the molecular basis of CTX generation and the nuances of its measurement is critical for the accurate assessment of bone health and the evaluation of novel therapeutics for osteoporosis and other bone disorders. The standardized methodologies and quantitative data presented in this guide offer a robust framework for the effective utilization of CTX in both research and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Early changes in serum N-telopeptide and this compound cross-linked collagen type 1 predict long-term response to alendronate therapy in elderly women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of CTX-I and PINP as bone turnover markers: National Bone Health Alliance recommendations to standardize sample handling and patient preparation to reduce pre-analytical variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

C-Telopeptide (CTX): An In-depth Technical Guide to its Role as a Biomarker of Bone Resorption

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-telopeptide (CTX), a specific degradation product of type I collagen, has emerged as a critical biomarker for quantifying the rate of bone resorption.[1] Type I collagen constitutes over 90% of the organic matrix of bone and is broken down during the bone remodeling process.[2] Specifically, the release of CTX into the bloodstream is a direct result of osteoclast activity, the cells responsible for bone resorption.[3] This makes serum CTX a valuable tool in the clinical assessment of metabolic bone diseases, particularly osteoporosis, and in monitoring the efficacy of anti-resorptive therapies.[4][5] This guide provides a comprehensive technical overview of CTX, including its biochemical basis, analytical methodologies, and clinical applications in research and drug development.

Biochemical Basis of this compound Generation

Bone remodeling is a continuous physiological process involving the removal of old bone by osteoclasts and the formation of new bone by osteoblasts. In states of increased bone turnover, such as postmenopausal osteoporosis, the rate of resorption exceeds formation, leading to a net loss of bone mass.

The generation of CTX is intricately linked to the enzymatic degradation of mature type I collagen by osteoclasts. During bone resorption, osteoclasts adhere to the bone surface and secrete acid and proteolytic enzymes into a sealed compartment known as the resorption lacuna. The key enzyme responsible for the cleavage of type I collagen within this acidic environment is Cathepsin K. Cathepsin K is a cysteine protease that efficiently degrades the triple helical structure of collagen, releasing fragments, including C-terminal telopeptides, into the circulation. As bone ages, the alpha form of aspartic acid in CTX isomerizes to the beta form (beta-CTX), which is the specific fragment measured by most commercial assays.

The specificity of CTX as a bone resorption marker stems from the fact that its generation is primarily dependent on Cathepsin K activity, which is highly expressed in osteoclasts. This is in contrast to other collagen degradation products that can be generated by different proteases in various tissues.

Signaling Pathways in Bone Resorption and CTX Release

The process of osteoclast differentiation and activation is tightly regulated by a complex signaling network, primarily the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/RANK pathway.

Caption: RANKL/RANK signaling pathway leading to osteoclast activation and CTX release.

Data Presentation: CTX Response to Anti-Resorptive Therapies

The reduction in serum CTX levels is a key pharmacodynamic endpoint in the development of anti-resorptive drugs. The following tables summarize the quantitative changes in CTX observed in clinical trials for major classes of osteoporosis therapies.

Table 1: Bisphosphonates

| Drug | Dosing Regimen | Study Population | Duration | Mean/Median % Change in Serum CTX from Baseline |

| Alendronate | 10 mg/day | Elderly women | 6 months | -43.5% |

| 2.5 years | -67.3% | |||

| Risedronate | 5 mg/day or 35 mg/week | Postmenopausal women with osteoporotic fractures | 3 months | -47.6% |

| 6 months | -62.9% | |||

| Ibandronate | 150 mg once-monthly | Postmenopausal women with osteoporosis | 3 days | -70.2% |

| 6 months | Maintained suppression | |||

| Zoledronic Acid | 5 mg annual infusion | Postmenopausal women with osteoporosis | 9-11 days | -60% |

| 12 months | -50% (median) |

Table 2: Denosumab (RANKL Inhibitor)

| Dosing Regimen | Study Population | Duration | Mean/Median % Change in Serum CTX from Baseline |

| 60 mg every 6 months | Postmenopausal women with osteoporosis | 1 month | Below premenopausal reference interval |

| 6 years | -54.8% (median) | ||

| 8 years | -65% (median) |

Table 3: Romosozumab (Sclerostin Inhibitor)

| Dosing Regimen | Study Population | Duration | Mean/Median % Change in Serum CTX from Baseline |

| 210 mg monthly | Postmenopausal women with low bone mass | 1 week | -41% |

| 12 months | Remained 26% below baseline |

Experimental Protocols

Accurate and reproducible measurement of CTX is paramount for its clinical and research utility. The two most common methodologies are Enzyme-Linked Immunosorbent Assay (ELISA) and automated immunoassays.

Serum CrossLaps® (CTX-I) ELISA (Manual Method)

This protocol is a generalized representation based on commercially available sandwich ELISA kits.

Principle: The assay utilizes two monoclonal antibodies specific for a beta-isomerized, cross-linked C-terminal telopeptide of type I collagen (β-CTX). A biotinylated antibody and a horseradish peroxidase (HRP)-conjugated antibody form a sandwich complex with the CTX antigen in the sample. This complex is captured on a streptavidin-coated microplate. The amount of bound HRP is proportional to the CTX concentration.

Materials:

-

Serum CrossLaps® (CTX-I) ELISA kit (containing streptavidin-coated microplate, standards, controls, biotinylated antibody, HRP-conjugated antibody, wash buffer, substrate solution, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm (with 650 nm reference)

-

Precision pipettes and tips

-

Distilled or deionized water

-

Plate shaker (optional)

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and any other required reagent dilutions as per the kit insert.

-

Sample/Standard Addition: Pipette 50 µL of each standard, control, and patient sample into the appropriate wells of the streptavidin-coated microplate.

-

Antibody Addition: Add 150 µL of the antibody solution (a mixture of biotinylated and HRP-conjugated antibodies) to each well.

-

Incubation: Incubate the plate for 120 minutes at 18-22°C, preferably on a plate shaker.

-

Washing: Aspirate the contents of the wells and wash each well five times with 300 µL of wash buffer. Ensure complete removal of liquid after the final wash.

-

Substrate Addition: Add 100 µL of the substrate solution to each well.

-

Incubation: Incubate the plate for 15 minutes at 18-22°C in the dark.

-

Stopping Reaction: Add 100 µL of the stop solution to each well.

-

Measurement: Read the absorbance of each well at 450 nm (with a reference wavelength of 650 nm) within 15 minutes of adding the stop solution.

-

Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of CTX in the patient samples by interpolating their absorbance values from the standard curve.

Roche Elecsys® β-CrossLaps/serum Assay (Automated Method)

This protocol outlines the general steps for an automated electrochemiluminescence immunoassay (ECLIA).

Principle: This is a sandwich immunoassay. The patient sample is incubated with a biotinylated monoclonal β-CTX-specific antibody and a ruthenium-labeled monoclonal β-CTX-specific antibody. This forms a sandwich complex. Streptavidin-coated magnetic microparticles are then added, and the complex binds to the solid phase. The reaction mixture is aspirated into a measuring cell where the microparticles are magnetically captured. A voltage is applied, inducing a chemiluminescent emission from the ruthenium complex, which is measured by a photomultiplier. The light signal is proportional to the amount of β-CTX in the sample.

Procedure (performed on a Roche Cobas e analyzer):

-

Sample Preparation: Collect blood in a serum separator tube. Centrifuge to separate serum. Ensure samples are handled according to the pre-analytical guidelines (see Clinical Workflow).

-

Reagent Loading: Place the Elecsys β-CrossLaps reagent pack, calibrators, and controls onto the automated analyzer.

-

Assay Execution: The analyzer automatically performs the following steps:

-

Dispensing of sample, biotinylated antibody, and ruthenium-labeled antibody into a reaction cup.

-

Incubation to form the sandwich complex.

-

Addition of streptavidin-coated microparticles and a second incubation to allow binding to the solid phase.

-

Transfer of the reaction mixture to the measuring cell.

-

Magnetic capture of the microparticles and washing to remove unbound components.

-

Application of voltage and measurement of the resulting chemiluminescent signal.

-

-

Data Analysis: The analyzer's software automatically calculates the CTX concentration in the sample based on a two-point calibration and a master curve provided by the manufacturer.

Clinical and Research Workflow for CTX Testing

A standardized workflow is crucial to minimize pre-analytical variability and ensure the reliability of CTX measurements.

Caption: A standardized workflow for reliable serum CTX measurement and interpretation.

Key Considerations in the Workflow:

-

Patient Preparation: CTX levels exhibit significant diurnal variation, with a peak in the early morning and a nadir in the afternoon. Food intake can also suppress CTX levels. Therefore, samples should be collected in the morning (e.g., 8-10 am) after an overnight fast.

-

Sample Type and Handling: Serum or EDTA plasma can be used. EDTA plasma is reported to offer better stability for CTX. Samples should be processed promptly, and serum or plasma separated from cells.

-

Storage: For long-term storage or transport to a central laboratory, samples should be frozen.

-

Therapy Monitoring: For monitoring anti-resorptive therapy, a baseline CTX measurement should be taken before initiating treatment. A follow-up measurement is typically performed 3-6 months later. A significant decrease (e.g., >25-50%) from baseline indicates a good therapeutic response.

Conclusion

This compound has been established as a sensitive and specific biomarker of bone resorption, providing valuable insights into the dynamics of bone metabolism. Its utility in assessing the pharmacodynamic effects of anti-resorptive therapies is indispensable in both clinical practice and drug development. A thorough understanding of its biochemical basis, adherence to standardized analytical protocols, and a consistent clinical workflow are essential for harnessing the full potential of CTX as a biomarker. This guide provides the foundational technical knowledge for researchers, scientists, and drug development professionals to effectively utilize CTX in their endeavors to combat metabolic bone diseases.

References

- 1. The effect of risedronate treatment on serum cytokines in postmenopausal osteoporosis: a 6-month randomized and controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayocliniclabs.com [mayocliniclabs.com]

- 3. mayocliniclabs.com [mayocliniclabs.com]

- 4. scielo.br [scielo.br]

- 5. This compound, Serum - Endocrinology - Lab Results explained | HealthMatters.io [healthmatters.io]

The Biological Function of C-terminal Telopeptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C-terminal telopeptides (CTXs) are fragments generated from the degradation of collagen, the most abundant protein in the extracellular matrix of bone and cartilage. These peptides have emerged as critical biomarkers for monitoring tissue turnover, particularly in the context of metabolic bone diseases and joint disorders. This technical guide provides a comprehensive overview of the biological functions of C-terminal telopeptides, detailing their role in collagen structure, their generation through specific enzymatic pathways, and their application as sensitive and specific markers of bone resorption (CTX-I) and cartilage degradation (CTX-II). We present detailed experimental protocols for their quantification, extensive quantitative data from clinical and preclinical studies, and visual representations of the key signaling pathways involved in their release. This document is intended to serve as a core resource for researchers, clinicians, and professionals in drug development engaged in the study and treatment of skeletal and joint diseases.

Introduction to C-terminal Telopeptides

C-terminal telopeptides are short, non-helical peptide fragments located at the carboxy-terminus of fibrillar collagens, primarily type I and type II collagen.[1] These regions are crucial for the formation of covalent cross-links between collagen molecules, which provide tensile strength and stability to the extracellular matrix of tissues like bone and cartilage.[2]

-

CTX-I (β-CrossLaps): A fragment derived from the C-terminal telopeptide of the α1 chain of type I collagen.[3] Type I collagen constitutes approximately 90% of the organic matrix of bone.[2] Consequently, the release of CTX-I into the bloodstream is a specific indicator of bone resorption.[4] As bone ages, the aspartic acid residue within the CTX-I fragment undergoes isomerization from the α-form to the β-form, and assays for β-CTX are specific for the degradation of mature bone.

-

CTX-II: A fragment originating from the C-terminal telopeptide of type II collagen. Type II collagen is the predominant collagenous component of articular cartilage. Elevated levels of CTX-II in urine or synovial fluid are indicative of cartilage degradation, a hallmark of conditions like osteoarthritis.

The measurement of these telopeptides provides a dynamic assessment of tissue turnover, offering valuable insights that complement static imaging techniques like dual-energy X-ray absorptiometry (DXA) for bone density.

The Genesis of C-terminal Telopeptides: Key Signaling Pathways

The release of CTX-I and CTX-II is a direct consequence of specific enzymatic degradation of their parent collagen molecules, orchestrated by complex signaling pathways.

Bone Resorption and the Release of CTX-I

The primary drivers of bone resorption are osteoclasts, multinucleated cells of hematopoietic origin. Their differentiation and activation are tightly regulated by the RANKL/RANK/OPG signaling axis.

Signaling Pathway for Osteoclast-Mediated Bone Resorption and CTX-I Release

Caption: Osteoclast activation and CTX-I release pathway.

Inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) can amplify the production of RANKL, thereby promoting osteoclast activation and bone resorption. Upon activation, mature osteoclasts adhere to the bone surface and secrete acid and proteolytic enzymes, most notably Cathepsin K. Cathepsin K is a potent collagenase that cleaves type I collagen within its triple helical domain, leading to the release of CTX-I fragments into the circulation.

Cartilage Degradation and the Release of CTX-II

In articular cartilage, the degradation of type II collagen is a key event in the pathogenesis of osteoarthritis. This process is primarily mediated by matrix metalloproteinases (MMPs), particularly MMP-13 (collagenase-3).

Signaling Pathway for Cartilage Degradation and CTX-II Release

Caption: Chondrocyte-mediated cartilage degradation and CTX-II release.

Pro-inflammatory cytokines like IL-1β and TNF-α stimulate chondrocytes to produce MMP-13. This upregulation is often mediated through the activation of intracellular signaling cascades such as the NF-κB pathway. MMP-13 then cleaves type II collagen, resulting in the release of CTX-II fragments into the synovial fluid and subsequently into the urine.

Quantitative Data on C-terminal Telopeptides

The quantification of CTX-I and CTX-II provides valuable clinical information for disease diagnosis, prognosis, and monitoring of therapeutic interventions.

Serum CTX-I in Bone Health and Disease

Table 1: Reference Ranges for Serum CTX-I

| Population | Reference Range (pg/mL) | Citation |

|---|---|---|

| Premenopausal Females | 40 - 465 | |

| Postmenopausal Females | 104 - 1008 |

| Males | 60 - 700 | |

Elevated serum CTX-I levels are associated with conditions of increased bone resorption, such as osteopenia and osteoporosis.

Table 2: Impact of Anti-Resorptive Therapies on Serum CTX-I Levels

| Therapeutic Agent | Time Point | Mean Percentage Change from Baseline | Citation |

|---|---|---|---|

| Alendronate | 6 months | -43.5% | |

| Alendronate | 2.5 years | -67.3% | |

| Denosumab | 1 month | -89% | |

| Denosumab | 6 months | -77% | |

| Denosumab | 8 years | -65% | |

| Romosozumab | 1 week | -41% |

| Romosozumab | 12 months | -26% (remained below baseline) | |

A decrease of 25% or more from baseline serum CTX-I levels 3 to 6 months after initiating anti-resorptive therapy is generally considered to indicate an adequate therapeutic response.

Table 3: Serum CTX-I Levels in a Preclinical Model of Osteoporosis

| Model | Condition | Percentage Increase in CTX-I vs. Control | Citation |

|---|---|---|---|

| Ovariectomized (OVX) Rat | 8 weeks post-OVX | +72.5% |

| Ovariectomized (OVX) Rat | 18 weeks post-OVX | +74.4% | |

Urinary CTX-II in Cartilage Health and Disease

Urinary CTX-II (uCTX-II) levels are typically normalized to creatinine concentration to account for variations in urine dilution.

Table 4: Urinary CTX-II Levels in Knee Osteoarthritis (OA)

| Kellgren-Lawrence (KL) Grade | Mean uCTX-II (ng/mmol Cr) | Citation |

|---|---|---|

| Healthy Controls | 178.27 ± 125.39 | |

| Mild OA (KL Grade 2) | 322.84 ± 269.4 |

| Severe OA (KL Grades 3 & 4) | 463.23 ± 434.31 | |

Higher uCTX-II levels are associated with increased radiographic severity of OA.

Table 5: CTX-II Levels in Preclinical Models of Arthritis

| Model | Finding | Citation |

|---|---|---|

| Collagen-Induced Arthritis (CIA) in Rats | 355% increase in serum CTX-II at disease onset (day 15) | |

| Anterior Cruciate Ligament Transection (ACLT) in Dogs | Early elevation of synovial fluid CTX-II |

| ACLT in Rabbits | Significantly higher serum CTX-II in ACLT-adult rabbits compared to controls | |

Experimental Protocols for CTX Measurement

The most common method for quantifying CTX-I and CTX-II is the enzyme-linked immunosorbent assay (ELISA). Below are generalized protocols based on commercially available kits.

Serum CTX-I ELISA Protocol (Competitive ELISA)

Workflow for Serum CTX-I Competitive ELISA

Caption: Generalized workflow for a competitive CTX-I ELISA.

Methodology:

-

Sample Collection and Preparation:

-

Collect blood samples in the morning after an overnight fast to minimize diurnal variation.

-

Use a serum separator tube and allow the sample to clot for 2 hours at room temperature or overnight at 4°C.

-

Centrifuge at approximately 1,000 x g for 20 minutes.

-

Aspirate the serum and assay immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Reagent Preparation:

-

Prepare all reagents, including wash buffer, standards, and samples, as per the kit manufacturer's instructions.

-

Create a standard curve by performing serial dilutions of the provided CTX-I standard.

-

-

Assay Procedure (Competitive Inhibition):

-

Add standards and diluted samples to the appropriate wells of the microtiter plate, which has been pre-coated with an antibody specific to CTX-I.

-

Add a biotin-conjugated antibody specific for CTX-I to each well and incubate.

-

Add Avidin conjugated to Horseradish Peroxidase (HRP) to each well and incubate.

-

After incubation, wash the plate to remove unbound components.

-

Add TMB substrate solution to each well. The color development will be inversely proportional to the amount of CTX-I in the sample.

-

Stop the reaction with the addition of a stop solution (e.g., sulfuric acid).

-

Measure the optical density at 450 nm using a microplate reader.

-

Calculate the concentration of CTX-I in the samples by comparing their optical density to the standard curve.

-

Urinary CTX-II ELISA Protocol (Competitive ELISA)

Methodology:

-

Sample Collection and Preparation:

-

Collect a second morning void urine sample.

-

Centrifuge the urine to remove any particulate matter.

-

Assay immediately or store samples at -20°C or below.

-

-

Reagent Preparation:

-

Prepare reagents and create a standard curve as per the kit manufacturer's instructions.

-

-

Assay Procedure (Competitive):

-

The assay principle is similar to the CTX-I competitive ELISA. Biotinylated, synthetic CTX-II peptides are bound to streptavidin-coated microplate wells.

-

Add standards and urine samples to the wells, followed by a monoclonal antibody directed against CTX-II.

-

During incubation, the antibody will bind to either the CTX-II in the sample or the synthetic peptide on the plate.

-

After washing, a secondary antibody conjugated to HRP is added.

-

Subsequent steps involving TMB substrate, stop solution, and absorbance reading are similar to the CTX-I protocol. The resulting color intensity is inversely proportional to the concentration of CTX-II in the urine sample.

-

Results are typically normalized to urinary creatinine levels to account for urine dilution.

-

Conclusion and Future Directions

C-terminal telopeptides, CTX-I and CTX-II, have been firmly established as invaluable biomarkers in the fields of bone and cartilage biology. Their specificity for bone resorption and cartilage degradation, respectively, provides researchers and clinicians with powerful tools to non-invasively assess the dynamics of skeletal and joint diseases. The quantitative data derived from CTX assays offer crucial insights into disease severity, progression, and the efficacy of therapeutic interventions, often preceding changes detectable by imaging modalities.

The signaling pathways leading to the release of CTXs are complex and present numerous targets for novel drug development. A deeper understanding of the interplay between inflammatory cytokines and the enzymatic machinery responsible for collagen degradation will continue to fuel the discovery of innovative treatments for osteoporosis, osteoarthritis, and other related conditions.

Future research should focus on the further standardization of CTX assays to minimize inter-laboratory variability and the exploration of their utility in predicting fracture risk and disease progression in diverse patient populations. The integration of CTX measurements with other biomarkers and advanced imaging techniques holds the promise of a more personalized and effective approach to the management of bone and joint disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Early changes in serum N-telopeptide and C-telopeptide cross-linked collagen type 1 predict long-term response to alendronate therapy in elderly women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of denosumab on bone mineral density and biochemical markers of bone turnover: 8-year results of a phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Serum C-Telopeptide (CTX): A Comprehensive Technical Guide on its Discovery and Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serum C-telopeptide (CTX), a specific fragment of the C-terminal telopeptide of type I collagen, has emerged as a crucial biomarker for quantifying bone resorption.[1][2] Its discovery and the subsequent development of sensitive immunoassays have revolutionized the management of metabolic bone diseases, particularly osteoporosis. This technical guide provides an in-depth exploration of the discovery, biochemical basis, and clinical utility of serum CTX. It details the experimental protocols for its measurement, presents key quantitative data in a structured format, and visualizes the complex biological pathways and workflows associated with this pivotal biomarker.

Introduction: The Discovery of a Key Bone Biomarker

The journey to understanding bone remodeling has been marked by the search for sensitive and specific biomarkers that can reflect the dynamic processes of bone formation and resorption. Bone is primarily composed of type I collagen, which provides its structural framework.[3] During bone resorption, osteoclasts, the primary bone-resorbing cells, degrade the collagen matrix, releasing specific fragments into the bloodstream.[3][4]

The C-terminal telopeptide of type I collagen (CTX) is one such fragment, specifically a product of cathepsin K-mediated degradation of mature type I collagen by osteoclasts. This specificity makes serum CTX a direct and sensitive indicator of osteoclast activity and, consequently, the rate of bone resorption. The development of immunoassays, such as the Serum CrossLaps assay, which target a specific β-isomerized 8-amino acid sequence of the this compound, has provided a reliable method for its quantification in serum. This has positioned serum CTX as a reference marker for bone resorption in clinical practice and research.

Biochemical Origins and Characteristics of Serum CTX

Type I collagen, the most abundant protein in bone, is a triple-helical molecule with non-helical ends known as telopeptides. The C-terminal telopeptide contains a specific amino acid sequence, EKAHD-β-GGR, where the aspartic acid residue is β-isomerized with bone aging. During bone resorption, cathepsin K, an enzyme highly expressed in osteoclasts, cleaves the type I collagen, releasing these β-isomerized CTX fragments into circulation.

The concentration of serum CTX is therefore directly proportional to the rate of bone resorption. It is important to distinguish CTX from ICTP (C-terminal cross-linked telopeptide of type I collagen), another this compound fragment released by the action of matrix metalloproteinases, which is less sensitive to normal metabolic bone processes like osteoporosis.

Clinical Significance and Applications

Serum CTX has become an indispensable tool in the management of various metabolic bone diseases.

Osteoporosis and Fracture Risk Assessment

Elevated serum CTX levels are indicative of increased bone turnover and are often found in patients with osteoporosis, a condition characterized by low bone mass and increased fracture risk. While some studies have shown a moderate but significant association between elevated CTX levels and an increased risk of future fractures, particularly hip fractures, others have found no significant association in postmenopausal women. The relationship may be complex, with some evidence suggesting an inverted U-shaped association where very high levels are not associated with a further increase in risk. Therefore, while elevated CTX can indicate a higher risk of rapid disease progression, its predictive value for fractures is still a subject of ongoing research.

Monitoring of Anti-Resorptive Therapies

A primary application of serum CTX is in monitoring the efficacy of anti-resorptive therapies, such as bisphosphonates and denosumab. These drugs inhibit osteoclast activity, leading to a significant reduction in bone resorption. A decrease in serum CTX levels after the initiation of therapy is a direct indication of treatment response. A reduction of 25% or more from baseline levels 3 to 6 months after starting therapy is generally considered to indicate an adequate therapeutic response. This allows for early assessment of treatment efficacy, long before changes in bone mineral density (BMD) become apparent.

Other Metabolic Bone Diseases

Elevated levels of serum CTX can also be observed in other conditions associated with increased bone turnover, including Paget's disease of the bone, hyperthyroidism, and hyperparathyroidism.

Quantitative Data Summary

The following tables summarize key quantitative data related to serum CTX.

Table 1: Reference Ranges for Serum this compound (CTX)

| Population | Serum CTX Reference Range (pg/mL) | Serum CTX Reference Range (ng/mL) | Source(s) |

| Premenopausal Women | 40 - 465 | 0.04 - 0.465 | |

| Premenopausal Women (30-54 years) | 50 - 670 | 0.05 - 0.67 | |

| Postmenopausal Women | 104 - 1008 | 0.104 - 1.008 | |

| Postmenopausal Women (50-79 years) | 90 - 1050 | 0.09 - 1.05 | |

| Men | 60 - 700 | 0.06 - 0.70 | |

| Men (30-59 years) | 130 - 1270 | 0.13 - 1.27 | |

| Men (75 years old) | Normal: 100 - 500 | Normal: 0.1 - 0.5 |

Note: Reference ranges can vary depending on the specific assay and laboratory.

Table 2: Impact of Anti-Resorptive Therapy on Serum CTX Levels

| Therapy | Time to Effect | Expected Change in Serum CTX | Source(s) |

| Oral Bisphosphonates | 3-6 months | ≥ 25% decrease from baseline | |

| Intravenous Bisphosphonates (Pamidronate) | Decline observed, with 90% of subjects showing a decline exceeding the minimum significant change (30.2%) | 90% of subjects had a decline >30.2% | |

| Denosumab | Significant reduction | Widely used to monitor anti-resorptive effect |

Experimental Protocols

Measurement of Serum CTX by Immunoassay (ELISA)

The measurement of serum CTX is typically performed using a two-site enzyme-linked immunosorbent assay (ELISA).

Principle: The assay utilizes two monoclonal antibodies that specifically recognize the β-isomerized 8-amino acid sequence (EKAHD-β-GGR) of the C-terminal telopeptide of type I collagen. One antibody is biotinylated, and the other is conjugated to an enzyme (e.g., peroxidase). In a streptavidin-coated microtiter well, the CTX in the sample forms a sandwich complex with the two antibodies. The amount of bound enzyme is then quantified by adding a substrate that produces a colored product, and the absorbance is measured spectrophotometrically. The concentration of CTX is determined by comparison with a standard curve.

Detailed Methodology:

-

Sample Collection and Handling:

-

Collect blood in a serum separator tube.

-

Samples should be drawn in the morning after an overnight fast to minimize circadian and dietary variations.

-

Allow the blood to clot at room temperature and then centrifuge to separate the serum.

-

If not analyzed immediately, serum should be stored frozen. EDTA plasma can also be used and may offer better stability.

-

-

Assay Procedure (based on a typical ELISA protocol):

-

Prepare calibrators, controls, and unknown serum samples.

-

Add samples, calibrators, and controls to the streptavidin-coated microtiter wells.

-

Add a mixture of the biotinylated antibody and the peroxidase-conjugated antibody to each well.

-

Incubate to allow the formation of the sandwich complex.

-

Wash the wells to remove unbound reagents.

-

Add the substrate solution (e.g., TMB) and incubate for color development.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of CTX in the samples by interpolating from the standard curve.

-

Pre-analytical Considerations

Several pre-analytical factors can influence serum CTX levels and must be controlled for accurate and reproducible results.

Table 3: Pre-analytical Variables Affecting Serum CTX Measurement

| Factor | Effect on CTX Levels | Recommendation | Source(s) |

| Circadian Rhythm | Peak levels in the early morning (2-5 a.m.), nadir in the afternoon. | Collect samples in the morning (7:30-10 a.m.) after an overnight fast. | |

| Food Intake | Levels decrease after food intake. | Overnight fasting is required before sample collection. | |

| Renal Function | Impaired renal function can decrease clearance and increase serum levels. | Use with caution in patients with an estimated glomerular filtration rate <30 mL/min/1.73 m2. | |

| Physical Activity | Intensive physical training can influence bone turnover. | Avoid intense exercise for 48 hours before sample collection. | |

| Recent Fractures | Can significantly increase bone turnover markers. | Consider the timing of measurement in relation to a recent fracture. | |

| Medications | Bisphosphonates, denosumab, hormone replacement therapy, corticosteroids, and others can affect levels. | Record all current medications. | |

| Sample Type and Stability | CTX is more stable in EDTA plasma than in serum or lithium heparin plasma. | EDTA plasma is the preferred sample type. |

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating Osteoclast Activity and Bone Resorption

The process of bone resorption, which leads to the release of CTX, is tightly regulated by a complex network of signaling pathways. The RANKL/RANK/OPG axis is central to this process.

Caption: Key signaling pathways regulating osteoclast differentiation and bone resorption.

Explanation of the Pathway: Osteoblasts and stromal cells secrete Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL). M-CSF binds to its receptor c-Fms on osteoclast precursors, promoting their proliferation and survival. RANKL binds to its receptor RANK on osteoclast precursors, which recruits TRAF6 and activates several downstream signaling cascades, including NF-κB, mitogen-activated protein kinases (MAPK), and PI3K/Akt pathways. These pathways converge to activate NFATc1, the master transcription factor for osteoclast differentiation. Osteoprotegerin (OPG), also secreted by osteoblasts, acts as a decoy receptor for RANKL, thereby inhibiting osteoclast formation. The mature, activated osteoclast then resorbs the bone matrix, releasing CTX into the circulation.

Experimental Workflow for Serum CTX Measurement

The following diagram illustrates the typical workflow for measuring serum CTX in a clinical or research setting.

Caption: Standard experimental workflow for serum CTX measurement.

Conclusion

Serum this compound has firmly established its role as a specific and sensitive biomarker of bone resorption. Its discovery and the development of robust immunoassays have provided invaluable tools for researchers and clinicians in understanding and managing metabolic bone diseases. The ability to monitor treatment response in near real-time offers a significant advantage over traditional methods like bone mineral density scans. As our understanding of the intricate signaling pathways governing bone remodeling continues to grow, the clinical utility of serum CTX is likely to expand further, solidifying its place in the personalized management of bone health.

References

- 1. C-terminal telopeptide - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound, Serum - Endocrinology - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. This compound, A Surrogate Biomarker of Bone Remodeling-Specifically, Osteoclast Cell Activity - Great Bones [greatbonesconsulting.com]

The Pivotal Role of C-Telopeptide (CTX-I) in Preclinical Bone Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of C-terminal telopeptide of type I collagen (CTX-I), a critical biomarker for bone resorption in preclinical research. Understanding its biochemical basis, measurement, and application is paramount for the accurate assessment of bone health and the efficacy of novel therapeutics in various skeletal disease models.

Introduction to C-Telopeptide (CTX-I)

C-terminal telopeptide of type I collagen, specifically the cross-linked variant (CTX-I), is a peptide fragment released into the bloodstream during the degradation of mature type I collagen.[1] Given that type I collagen constitutes approximately 90% of the organic matrix of bone, the concentration of circulating CTX-I serves as a highly specific and sensitive marker of osteoclast-mediated bone resorption.[1][2] Its measurement is a cornerstone of preclinical bone research, providing dynamic insights into the rate of bone turnover. This is particularly valuable in studies of osteoporosis, fracture healing, and the evaluation of anti-resorptive therapies.[3][4]

Biochemical Nature and Generation of CTX-I

CTX-I is generated during the process of bone resorption. Osteoclasts, the primary cells responsible for bone breakdown, adhere to the bone surface and create a sealed-off microenvironment. Into this space, they secrete acid and proteolytic enzymes, most notably Cathepsin K. Cathepsin K is a potent collagenase that cleaves type I collagen at specific sites within its C-terminal telopeptide region, releasing CTX-I fragments into the circulation. The levels of these fragments in serum or plasma are directly proportional to the rate of bone resorption.

As bone tissue ages, the alpha-form of aspartic acid within the CTX-I peptide sequence can undergo beta-isomerization. Immunoassays for CTX-I are often designed to specifically detect this beta-isomerized form (β-CTX-I), which is considered a marker for the degradation of mature bone.

Signaling Pathway Leading to CTX-I Release

The generation of CTX-I is a downstream consequence of the signaling pathways that govern osteoclast differentiation and activation. The Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) pathway is central to this process.

Quantitative Data from Preclinical Models

Serum CTX-I levels are a key quantitative endpoint in many preclinical bone studies. The following tables summarize representative data from common rodent models.

Table 1: Serum CTX-I in Ovariectomy (OVX) Induced Osteoporosis Models

| Animal Model | Time Post-OVX | Sham Control (ng/mL) | OVX Group (ng/mL) | % Increase vs. Sham | Reference |

| Sprague-Dawley Rat | 8 weeks | ~4.5 (estimated) | ~7.7 (estimated) | 72.5% | |

| C57BL/6 Mouse | 3 weeks | ~1.0 (relative units) | ~1.36 (relative units) | 36% | |

| C57BL/6 Mouse | 6 weeks | ~1.0 (relative units) | ~1.0 (relative units) | No significant difference |

Note: Values are often reported as relative changes or may vary significantly between studies and assay kits. The values presented are illustrative.

Table 2: Serum CTX-I in a Rat Fracture Healing Model

| Time Post-Fracture | Sham Group | Fracture + Vehicle | Fracture + Treatment | Notes | Reference |

| Week 1 | Significantly Lower | Significantly elevated vs. Sham | Significantly elevated vs. Sham | CTX-I peaks early in the fracture healing process. | |

| Week 2 | - | Significantly higher than treatment | Significantly lower than vehicle | Treatment with amorphous calcium carbonate lowered CTX-I. | |

| Week 3 | - | Significantly higher than treatment | Significantly lower than vehicle | Reflects remodeling phase of fracture healing. |

Table 3: Effect of Anti-Resorptive Therapies on Serum CTX-I in OVX Rats

| Therapy | Animal Model | Duration of Treatment | OVX + Vehicle | OVX + Treatment | % Reduction vs. Vehicle | Reference |

| Alendronate | Sprague-Dawley Rat | 3 weeks | Elevated | Reduced to control levels | Significant reduction | |

| Alendronate + Curcumin | Sprague-Dawley Rat | 12 weeks | Significantly elevated | Significantly lower | Synergistic effect observed | |

| Zoledronic Acid | Estrogen-deficient animals | Not specified | Elevated | Suppressed | Potent suppression of bone resorption markers |

Experimental Protocols

Accurate and reproducible measurement of serum CTX-I requires meticulous attention to experimental protocols, from sample collection to data analysis.

Sample Collection and Handling

-

Animal Fasting: To minimize variability due to circadian rhythm and food intake, it is recommended to collect blood samples from animals that have been fasted for at least 6 hours.

-

Blood Collection: Blood can be collected via various methods, such as tail vein, saphenous vein, or cardiac puncture at the time of euthanasia. To avoid hemolysis, which can interfere with the assay, use appropriate gauge needles and gentle collection techniques.

-

Serum Preparation:

-

Collect blood into a serum separator tube or a plain tube with no anticoagulant.

-

Allow the blood to clot at room temperature for at least 30 minutes but no longer than 2 hours.

-

Centrifuge the samples at 1,000-2,000 x g for 10-15 minutes at 4°C.

-

Carefully aspirate the serum (the clear supernatant) and transfer it to a clean, labeled microcentrifuge tube.

-

-

Sample Storage: Assay the samples immediately or aliquot and store them at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

CTX-I Measurement by ELISA

The most common method for quantifying CTX-I in preclinical samples is the Enzyme-Linked Immunosorbent Assay (ELISA). The following is a generalized protocol based on commercially available kits. Note: Always refer to the specific manufacturer's instructions for the kit being used.

Principle: Most preclinical CTX-I ELISA kits are based on a competitive or sandwich immunoassay format.

Materials:

-

CTX-I ELISA kit (containing pre-coated microplate, standards, detection antibody, conjugate, substrate, wash buffer, and stop solution)

-

Precision pipettes and tips

-

Microplate reader capable of measuring absorbance at 450 nm

-

Distilled or deionized water

-

Absorbent paper

Procedure:

-

Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of wash buffer and other reagents as instructed in the kit manual.

-

Standard Curve Preparation: Prepare a serial dilution of the CTX-I standard to generate a standard curve.

-

Sample Incubation: Add standards, controls, and samples to the appropriate wells of the pre-coated microplate.

-

Addition of Detection Reagents: Add the biotinylated detection antibody and/or HRP-conjugated reagent to the wells. Incubate as per the kit's instructions (typically 60-120 minutes at 37°C).

-

Washing: Aspirate the liquid from each well and wash the plate multiple times with the prepared wash buffer. This step is critical to remove unbound reagents.

-

Substrate Reaction: Add the TMB substrate solution to each well. Incubate in the dark at room temperature or 37°C for a specified time (usually 15-30 minutes), allowing a color to develop.

-

Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.

-

Calculation: Calculate the concentration of CTX-I in the samples by plotting a standard curve of the OD values of the standards against their known concentrations. The sample concentrations are then interpolated from this curve.

Experimental Workflow Diagram

Conclusion

This compound (CTX-I) is an indispensable biomarker in preclinical bone research, offering a dynamic and specific measure of bone resorption. By employing standardized protocols for sample handling and analysis, researchers can obtain reliable and reproducible data. This, in turn, facilitates a more accurate understanding of skeletal pathologies and a more robust evaluation of potential therapeutic interventions, ultimately accelerating the development of new treatments for bone diseases.

References

The Significance of C-Telopeptide in Skeletal Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-terminal telopeptide of type I collagen (CTX-I), a specific fragment released during osteoclast-mediated bone degradation, has emerged as a pivotal biomarker in skeletal research.[1][2][3][4] Its quantification in serum and urine provides a dynamic and sensitive measure of bone resorption, offering critical insights into bone metabolism that complement static bone mineral density (BMD) measurements. This technical guide provides a comprehensive overview of the biochemical basis of CTX-I, standardized methodologies for its measurement, its clinical utility in various bone-related pathologies, and its integral role in the development of novel therapeutics for skeletal diseases. Detailed experimental protocols, extensive quantitative data, and visualizations of key signaling pathways are presented to equip researchers and drug development professionals with the essential knowledge to effectively utilize CTX-I in their work.

Introduction: The Biochemical Basis of C-Telopeptide

Type I collagen is the most abundant protein in the organic matrix of bone, providing its structural framework.[5] During the process of bone remodeling, osteoclasts, the primary bone-resorbing cells, adhere to the bone surface and secrete acid and proteolytic enzymes. Among these enzymes, cathepsin K is the critical protease responsible for the cleavage of type I collagen within the acidic microenvironment of the resorption lacuna. This enzymatic action liberates fragments of the collagen molecule, including the C-terminal telopeptide (CTX-I), into the circulation.

The measurement of circulating CTX-I levels, therefore, serves as a direct indicator of osteoclast activity and the rate of bone resorption. The most commonly measured form is the β-isomerized C-terminal telopeptide (β-CTX), which is a product of the aging of the collagen matrix.

Quantitative Analysis of this compound: A Comparative Overview

The clinical utility of this compound is underscored by a wealth of quantitative data from numerous studies. These data provide reference ranges and demonstrate the marker's responsiveness to physiological changes and therapeutic interventions.

Table 1: Reference Ranges for Serum this compound (CTX-I)

| Population | Serum CTX-I Reference Range (pg/mL) | Source(s) |

| Premenopausal Women | 40 - 465 | |

| Postmenopausal Women | 104 - 1008 | |

| Men | 60 - 700 |

Note: Reference ranges may vary slightly between laboratories and assay methodologies.

Table 2: this compound Levels in Pathological Conditions

| Condition | Typical Serum CTX-I Levels | Key Findings | Source(s) |

| Osteoporosis | Elevated compared to healthy controls. | Higher levels are associated with increased fracture risk, independent of BMD. | |

| Paget's Disease of Bone | Significantly elevated. | Reflects the high bone turnover characteristic of the disease. | |

| Primary Hyperparathyroidism | Elevated. | Levels decrease significantly following parathyroidectomy. | |

| Rheumatoid Arthritis | May be elevated. | Correlates with joint destruction. |

Table 3: Impact of Anti-Resorptive Therapies on Serum this compound Levels

| Therapeutic Agent | Typical Reduction in Serum CTX-I | Time to Nadir | Source(s) |

| Bisphosphonates | |||

| Alendronate | >50% | 3-6 months | |

| Risedronate | >60% (urine) | 3-6 months | |

| Pamidronate | Significant decline in 90% of patients | ~3 months | |

| RANKL Inhibitor | |||

| Denosumab | ~85-90% | 1 month | |

| Selective Estrogen Receptor Modulator (SERM) | |||

| Raloxifene | Weaker effect than bisphosphonates | 3-6 months | |

| Other Agents | |||

| Strontium Ranelate | ~12.2% | ~3 months | |

| Calcitonin | Variable | Weeks to months |

Note: The magnitude and timing of CTX-I reduction can vary based on the specific drug, dosage, and patient population.

Signaling Pathways Regulating this compound Release

The release of this compound is a direct consequence of osteoclast activity, which is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for identifying novel therapeutic targets for bone diseases.

The RANK/RANKL/OPG Axis: The Master Regulator of Osteoclastogenesis

The Receptor Activator of Nuclear Factor-κB (RANK), its ligand (RANKL), and the decoy receptor osteoprotegerin (OPG) form the critical signaling triad that governs osteoclast formation, activation, and survival.

References

- 1. Cellular and molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C-terminal telopeptide - Wikipedia [en.wikipedia.org]

- 3. This compound, Serum - Endocrinology - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Collagen Type 1 C Telopeptide: Marker of Bone Turnover [et-chem.com]

- 5. Denosumab: mechanism of action and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating C-telopeptide Levels in Bone Metastasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of C-telopeptide in Bone Metastasis

Bone metastasis, a frequent complication in advanced cancers such as breast, prostate, and lung cancer, disrupts the normal bone remodeling process. This pathological process is characterized by an imbalance between bone formation and resorption, often leading to skeletal-related events (SREs) like fractures, spinal cord compression, and bone pain, which significantly impair the quality of life. Central to understanding and monitoring this process is the measurement of specific biomarkers of bone turnover.

C-terminal telopeptide of type I collagen (CTX) is a specific fragment of type I collagen, the most abundant protein in the bone matrix.[1] During bone resorption, osteoclasts, the primary cells responsible for bone breakdown, degrade type I collagen, releasing CTX into the bloodstream.[1] Consequently, elevated serum levels of CTX serve as a sensitive indicator of increased bone resorption and are a valuable tool in the clinical management of patients with bone metastases.[1][2]

This technical guide provides a comprehensive overview of the role of this compound in bone metastasis, detailing the underlying signaling pathways, experimental protocols for its measurement, and a summary of quantitative data from clinical studies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to advance the understanding and treatment of metastatic bone disease.

Signaling Pathways Driving Bone Resorption in Metastasis

The "vicious cycle" of bone metastasis describes the reciprocal interaction between tumor cells and the bone microenvironment, leading to a feed-forward loop of tumor growth and bone destruction.[3] A key signaling axis in this process is the Receptor Activator of Nuclear Factor-κB (RANK), its ligand (RANKL), and the decoy receptor osteoprotegerin (OPG).

Tumor cells that have metastasized to the bone secrete various factors, including parathyroid hormone-related protein (PTHrP), transforming growth factor-beta (TGF-β), and interleukins (e.g., IL-6, IL-8, IL-11). These factors stimulate osteoblasts and bone marrow stromal cells to increase the expression of RANKL and decrease the expression of OPG. The resulting increase in the RANKL/OPG ratio leads to enhanced binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors.

The binding of RANKL to RANK initiates a downstream signaling cascade involving the recruitment of TNF receptor-associated factor 6 (TRAF6). This, in turn, activates key transcription factors such as nuclear factor-kappa B (NF-κB) and, subsequently, the nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), the master regulator of osteoclast differentiation. The activation of these pathways promotes the differentiation of osteoclast precursors into mature, multinucleated osteoclasts, which are responsible for the resorption of the bone matrix and the release of this compound.

Caption: The RANK-RANKL signaling pathway in bone metastasis.

Experimental Protocols for this compound Measurement

The quantification of serum CTX is predominantly performed using immunoassays, with Enzyme-Linked Immunosorbent Assay (ELISA) and Electrochemiluminescence Immunoassay (ECLIA) being the most common methods.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Principle: A competitive inhibition ELISA is often employed for CTX measurement. In this format, a known amount of labeled CTX competes with the CTX in the sample for binding to a limited amount of anti-CTX antibody coated on a microplate. The amount of labeled CTX bound to the antibody is inversely proportional to the concentration of CTX in the sample. The signal is typically generated by an enzymatic reaction that produces a colored product, which is measured spectrophotometrically.

Detailed Methodology:

-

Plate Coating:

-

Dilute the capture antibody (anti-CTX antibody) in a coating buffer (e.g., PBS).

-

Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well ELISA plate.

-

Incubate the plate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well to block non-specific binding sites.

-

Incubate for 1-2 hours at room temperature.

-

-

Standard and Sample Preparation:

-

Prepare a series of standards with known CTX concentrations (e.g., 8 - 500 ng/mL) by serially diluting a stock solution in a sample/standard dilution buffer.

-

Dilute serum samples as required (e.g., 1:100 or more) in the same dilution buffer.

-

-

Competitive Reaction:

-

Add 50 µL of standard or diluted sample to the appropriate wells.

-

Immediately add 50 µL of biotinylated CTX conjugate to each well.

-

Incubate for 1 hour at 37°C.

-

-

Detection:

-

Wash the plate three to five times.

-

Add 100 µL of streptavidin-HRP (Horseradish Peroxidase) working solution to each well.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the plate five times.

-

-

Substrate Addition and Measurement:

-

Add 90-100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.

-

Incubate for 10-20 minutes at 37°C in the dark.

-

Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of CTX in the samples by interpolating their absorbance values from the standard curve.

-

Caption: A generalized workflow for a competitive ELISA for CTX measurement.

Electrochemiluminescence Immunoassay (ECLIA)

ECLIA is a highly sensitive and automated immunoassay format that utilizes an electrochemical reaction to generate light.

Principle: A sandwich immunoassay format is typically used for CTX in ECLIA. The sample containing CTX is incubated with a biotinylated capture antibody and a ruthenium-labeled detection antibody. This complex is then captured on streptavidin-coated magnetic microparticles. An electrical potential is applied to the microparticles, which triggers an oxidation-reduction cycle of the ruthenium complex, leading to the emission of light. The intensity of the emitted light is directly proportional to the amount of CTX in the sample.

Detailed Methodology (Automated Analyzer):

-

Sample and Reagent Incubation:

-

Patient serum, calibrators, or controls are incubated with a biotinylated monoclonal anti-CTX antibody and a ruthenium-labeled monoclonal anti-CTX antibody to form a sandwich complex.

-

-

Capture:

-

Streptavidin-coated magnetic microparticles are added to the reaction mixture. The biotinylated end of the sandwich complex binds to the streptavidin on the microparticles.

-

-

Measurement:

-

The reaction mixture is transferred to a measuring cell where the microparticles are magnetically captured onto the surface of an electrode.

-

Unbound substances are removed by a washing step.

-

A voltage is applied to the electrode, inducing the electrochemiluminescent reaction of the ruthenium label.

-

The emitted light is measured by a photomultiplier tube.

-

-

Data Analysis:

-

The analyzer's software calculates the CTX concentration by comparing the signal from the sample to a calibration curve generated from the standards.

-

Data Presentation: this compound Levels in Clinical Studies

Numerous studies have investigated the levels of this compound in patients with bone metastasis, demonstrating its utility in diagnosis, prognosis, and monitoring treatment response. The following tables summarize key quantitative findings from the literature.

Table 1: Serum CTX Levels in Different Patient Populations

| Cancer Type | Patient Group | Number of Patients (n) | Mean/Median CTX Level (pg/mL or ng/mL) | Reference |

| Mixed Solid Tumors | With Bone Metastasis | 26 | 562.47 ± 305.17 pg/mL | |

| Non-Small Cell Lung Cancer | With Bone Metastasis | 61 | Significantly higher than patients without bone metastasis (p<0.001) | |

| Non-Small Cell Lung Cancer | With Bone Metastasis | - | 443.7 ± 945.1 pg/mL | |

| Non-Small Cell Lung Cancer | Without Bone Metastasis | - | 402.7 ± 28.4 pg/mL | |

| Breast Cancer | With Bone Metastasis (Baseline) | 65 | >122 pg/mL associated with lower PFS | |

| Mixed Cancers | With Bone Metastasis | 216 | - | |

| Mixed Cancers | Without Bone Metastasis (Control) | 118 | - | |

| Healthy Controls | - | 135 | - |

Table 2: Diagnostic and Prognostic Value of Serum CTX

| Cancer Type | Cut-off Value | Sensitivity (%) | Specificity (%) | Application | Reference |

| Mixed Cancers | >426 ng/mL (vs. healthy) | High | - | Predicting bone metastasis | |

| Mixed Cancers | >547 ng/mL (vs. non-metastasis) | High | - | Predicting bone metastasis | |

| Non-Small Cell Lung Cancer | 400 pg/mL | 73.3 | 86.7 | Detecting bone metastasis | |

| Breast Cancer | >0.299 ng/mL | - | - | Prognostic for bone recurrence |

Table 3: Impact of Treatment on Bone Turnover Markers

| Cancer Type | Treatment | Biomarker | Change from Baseline | Time Point | Reference |

| Prostate Cancer | Denosumab | Serum CTX | Median change of -90% | Month 1 | |

| Prostate Cancer | Placebo | Serum CTX | Median change of -3% | Month 1 | |

| Prostate Cancer | Denosumab | Urine N-telopeptide | 69% of patients had uNTx <50 nM/mM Cr | Week 13 | |

| Prostate Cancer | Zoledronic Acid | Urine N-telopeptide | 19% of patients had uNTx <50 nM/mM Cr | Week 13 | |

| Breast Cancer | Zoledronic Acid | Serum CTX | Increasing levels correlated with lower PFS | During follow-up | |

| Breast Cancer (low risk) | De-escalated Pamidronate | Serum CTX | Rise in levels | During treatment |

Conclusion

This compound is a well-established and valuable biomarker for assessing bone resorption in the context of bone metastasis. Its measurement provides crucial information for diagnosing the presence of bone lesions, predicting the risk of skeletal-related events, and monitoring the efficacy of bone-targeted therapies. The continued refinement of immunoassay techniques, coupled with a deeper understanding of the molecular pathways driving bone destruction, will further enhance the clinical utility of CTX in the management of patients with advanced cancer. This guide has provided a comprehensive overview of the current knowledge surrounding this compound in bone metastasis, offering a valuable resource for the scientific and drug development communities.

References

Methodological & Application

Application Notes and Protocols: Quantification of Human C-Telopeptide using ELISA

These application notes provide a comprehensive overview and a generalized protocol for the quantification of C-terminal telopeptides of type I collagen (CTX-I) and type II collagen (CTX-II) in human samples using an Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and drug development professionals involved in bone and cartilage metabolism research.

Introduction

C-telopeptides are fragments generated from the degradation of collagen, the most abundant protein in the extracellular matrix. Specifically, CTX-I is a key biomarker for bone resorption, released into the bloodstream during the breakdown of type I collagen, which constitutes over 90% of the organic matrix of bone.[1][2] Elevated levels of CTX-I are associated with conditions characterized by increased bone turnover, such as osteoporosis. Similarly, CTX-II is a biomarker for cartilage degradation, originating from type II collagen, and is used in osteoarthritis research.[3] ELISA provides a sensitive and specific method for quantifying these telopeptides in various biological samples.

Assay Principle

The quantification of C-telopeptides by ELISA is typically achieved through one of two principles: the sandwich ELISA or the competitive ELISA.

-

Sandwich ELISA: In this format, the microplate wells are pre-coated with a capture antibody specific for the C-telopeptide. Samples and standards are added to the wells, and the this compound binds to the immobilized antibody. Subsequently, a biotinylated detection antibody that recognizes a different epitope on the this compound is added, forming a "sandwich". An enzyme-conjugated streptavidin (e.g., Horseradish Peroxidase - HRP) is then introduced, which binds to the biotinylated detection antibody. The addition of a substrate results in a colorimetric reaction, where the intensity of the color is directly proportional to the concentration of the this compound in the sample.

-

Competitive ELISA: This method involves competition between the this compound in the sample and a fixed amount of labeled (e.g., biotinylated or enzyme-conjugated) this compound for a limited number of capture antibody binding sites on the pre-coated microplate. In this case, the resulting signal is inversely proportional to the concentration of the this compound in the sample.

Sample Handling and Preparation

Proper sample collection and storage are crucial for accurate and reproducible results.

Sample Types:

-

Serum: Collect blood in a serum separator tube and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 15-20 minutes.

-

Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.

-

Urine: For CTX-II, the first urine of the day is often recommended. Samples should be centrifuged to remove particulate matter.

-

Other Biological Fluids: Cell culture supernatants, saliva, and tissue homogenates can also be used, but require specific preparation protocols to remove cellular debris and interfering substances.

Storage: Assay freshly collected samples immediately. For later use, aliquot samples and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

The following is a generalized protocol for a sandwich ELISA. Note that specific volumes, incubation times, and temperatures may vary depending on the manufacturer's instructions and should be strictly followed.

Reagent Preparation

-

Wash Buffer: Dilute the concentrated wash buffer (e.g., 20X or 25X) with deionized or distilled water to obtain a 1X working solution.

-